![molecular formula C12H14ClNO2 B1340733 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride CAS No. 54596-17-7](/img/structure/B1340733.png)

3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

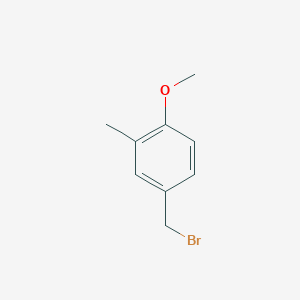

The compound "3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride" is a spirocyclic compound that is part of a broader class of spiro[isobenzofuran-1,4'-piperidines] which have been studied for their potential as central nervous system agents . These compounds have been synthesized and evaluated for various biological activities, including antidepressant, neuroleptic, diuretic, antihypertensive, and antiviral properties . The spirocyclic structure is characterized by the spiro-connection of an isobenzofuran moiety to a piperidine ring, which is a common feature in this class of compounds .

Synthesis Analysis

The synthesis of these spirocyclic compounds typically involves the formation of the isobenzofuran moiety followed by its connection to a piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore the structure-activity relationship, particularly concerning their central nervous system activity .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds in this class features a spiro-connection between an isobenzofuran and a piperidine ring. The stereochemistry of these compounds can significantly influence their biological activity, as seen in the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, where the cis-3'-phenyl series showed optimal antitetrabenazine activity . The 13C NMR data supported the stereochemical assignments of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these spirocyclic compounds is influenced by the functional groups present on the isobenzofuran and piperidine moieties. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced the antitetrabenazine activity of the compounds . The presence of a sulfur atom attached to the nitrogen in the piperidine ring conferred marked diuretic and antihypertensive activity in species-specific manners .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1,4'-piperidines] are influenced by their molecular structure and substituents. These properties determine the compounds' pharmacokinetic profiles, including their ability to penetrate the brain, as seen in the case of spiro-isobenzofuranone derivatives that were identified as potent, selective, and brain-penetrable H3 receptor inverse agonists . The introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affected the affinity for sigma binding sites, with certain positions and substituents leading to high affinity and selectivity for sigma 2 binding sites .

Wissenschaftliche Forschungsanwendungen

Sigma Ligands Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been studied for their affinity and selectivity as sigma ligands. These compounds are closely related to Lu 28-179, a selective sigma 2 ligand. The research has focused on understanding structural factors that govern sigma 1 and sigma 2 affinity and selectivity. For instance, the N-substituent in these compounds is crucial for both affinity and selectivity, with medium-sized substituents resulting in potent but unselective compounds. Introducing substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system primarily affects affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Diuretic and Antihypertensive Properties

The synthesis and antihypertensive and diuretic activity of N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] were studied. Benzenesulfenamide 3, one of the derivatives, demonstrated significant, species-specific diuretic and antihypertensive activity in rats (Klioze & Novick, 1978).

Potential Central Nervous System Agents

Research has also been conducted on the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] as potential central nervous system agents. This research was driven by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. The aim was to explore the potential of these compounds as CNS agents, with studies indicating marked inhibition of tetrabenazine-induced ptosis for lead compounds (Bauer et al., 1976).

Spiro-I as a σ1 Receptor Imaging Agent

The compound 1′-(4-[125I]iodobenzyl)-3H-spiro[isobenzofuran-1,4′-piperidine] ([125I]Spiro-I) was synthesized and evaluated as a potential SPECT tracer for imaging of σ1 receptors. This study demonstrated the compound's affinity for σ1 receptors and its potential as a specific imaging agent in biological systems (Chen et al., 2010).

Safety and Hazards

The safety information for “3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride” indicates that it should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Wirkmechanismus

Target of Action

The primary target of 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are of significant pharmacological interest due to their potential for the development of diagnostic and therapeutic methods for cancer and Alzheimer’s disease .

Mode of Action

The compound interacts with the σ2 receptor in a highly specific manner .

Result of Action

The compound has been developed as a high-affinity probe for the study of σ2 receptors using fluorescence-based techniques . It has been shown to have specificity for the σ2 receptor in flow cytometry, confocal, and live cell microscopy studies .

Biochemische Analyse

Biochemical Properties

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sigma receptors, which are involved in several cellular processes . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the sigma-2 receptor, which plays a role in cell proliferation and apoptosis . This compound can alter the expression of genes involved in these processes, thereby impacting cellular behavior and function.

Molecular Mechanism

At the molecular level, 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating receptor activity or enzyme function. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in experimental settings . Threshold effects and toxicity levels are critical considerations for its application in research.

Metabolic Pathways

3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s overall biochemical impact .

Transport and Distribution

The transport and distribution of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . This information is crucial for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its localization is key to elucidating its role in cellular processes.

Eigenschaften

IUPAC Name |

spiro[2-benzofuran-3,3'-piperidine]-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNXZCUEDLJZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C3=CC=CC=C3C(=O)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)

![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)